6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound ID: G932-0045) is a pyrazolo[3,4-d]pyrimidin-4-amine derivative with a molecular formula of C24H27N7 and a molecular weight of 413.52 g/mol. Key physicochemical properties include a logP value of 5.2193 (indicating high lipophilicity), logD of 4.5298, and a polar surface area of 48.705 Ų. Its structure features a 4-ethylpiperazine substituent at position 6, a phenyl group at position 1, and a 4-methylphenylamine group at position 4 of the pyrazolo-pyrimidine core . The compound is achiral, with a hydrogen bond donor count of 1 and acceptor count of 4, suggesting moderate solubility in aqueous media (logSw = -5.107) .
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-3-29-13-15-30(16-14-29)24-27-22(26-19-11-9-18(2)10-12-19)21-17-25-31(23(21)28-24)20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYTTWHRHSXFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , also known by its CAS number 497839-62-0 , is a member of the pyrazolo[3,4-d]pyrimidine class. This chemical structure has garnered attention due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, effectiveness against various targets, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 440.58 g/mol . The compound features several functional groups that contribute to its biological activity, including an ethylpiperazine moiety which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 497839-62-0 |
| Molecular Formula | C27H32N6 |
| Molecular Weight | 440.58 g/mol |
| Boiling Point | Not available |
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The compound has been identified as a dual inhibitor of the EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cellular context .
Key Findings on Biological Activity:
-
Anticancer Activity :
- In vitro studies demonstrated that this compound significantly inhibits tumor growth in various cancer cell lines, including MCF-7 (breast cancer) models. It was shown to induce apoptosis and inhibit cell migration and cycle progression .
- The binding affinity for EGFR is enhanced due to structural similarities with ATP, allowing it to effectively block kinase activity at low concentrations .
- Selectivity :
- Mechanistic Studies :
Study 1: Anticancer Efficacy
In a recent study published in Nature, researchers evaluated several phenylpyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, the compound demonstrated significant growth inhibition in MCF-7 cells at concentrations as low as 0.3 µM , showcasing its potential as a lead compound for further development .
Study 2: Kinase Inhibition Profile
A comprehensive analysis of kinase inhibition revealed that this compound not only inhibits EGFR but also shows activity against other kinases involved in tumorigenesis. The selectivity profile indicated that it requires over 1000-fold higher concentrations to inhibit non-target kinases, underscoring its specificity and potential for reduced side effects compared to non-selective inhibitors .
Scientific Research Applications
Clinical Trials and Efficacy
AEE788 has been evaluated in various clinical trials targeting conditions such as glioblastoma multiforme and other brain tumors. The compound has shown promising results in reducing tumor growth and improving patient outcomes when administered orally .
Case Study: Glioblastoma Multiforme
In a Phase II clinical trial, AEE788 was administered to patients with recurrent glioblastoma. Results indicated a significant reduction in tumor size in a subset of patients, demonstrating its potential as a therapeutic agent against aggressive brain tumors .
Antiangiogenic Activity
The compound's ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further enhances its anticancer properties. By blocking VEGFR2, AEE788 disrupts the vascular supply necessary for tumor growth .
Inflammatory Disease Treatment
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives, including AEE788, exhibit anti-inflammatory properties. These compounds have been synthesized and evaluated for their effectiveness against inflammation-induced conditions.
Case Study: Carrageenan-Induced Edema
In preclinical models, AEE788 demonstrated significant efficacy in reducing edema caused by carrageenan injection, a common method used to induce inflammation in laboratory animals. The results showed that AEE788 had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may be a safer alternative for managing inflammation .
Summary of Findings
The following table summarizes the key findings regarding the applications of AEE788:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related analogs:
Table 1: Key Structural and Physicochemical Comparisons
Structural Modifications and Functional Implications
Substituent Effects on Lipophilicity :
- The target compound’s 4-ethylpiperazinyl group contributes to its high logP (5.2193), favoring membrane permeability and blood-brain barrier penetration. In contrast, compounds like with polar 2-methoxyethyl groups exhibit lower logP values, improving solubility but limiting CNS activity .
- Halogenated analogs (e.g., ) show enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
Aromatic vs. Aliphatic Substitutions: The 1-phenyl group in the target compound provides π-π interactions critical for binding to hydrophobic enzyme pockets.
Hybrid Scaffolds: The thieno-pyrimidine hybrid in replaces the pyrimidine ring with a sulfur-containing heterocycle, altering electronic properties and enhancing binding to kinases or DNA repair enzymes .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with malononitrile or diethyl malonate in basic ethanol yields the pyrazolo[3,4-d]pyrimidine core. Sodium ethoxide or triethylamine catalyzes this cyclization, with reflux conditions (80–100°C) driving the reaction to completion. For example, heating 5-amino-1-phenylpyrazole-4-carbonitrile with malononitrile in ethanol containing triethylamine produces a fused pyrazolo[3,4-d]pyrimidine intermediate, which is subsequently functionalized at the 4- and 6-positions.
Dimroth Rearrangement for Positional Isomerism
A Dimroth-type rearrangement is employed to convert 5-amino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-4-amine into its 4-hydrazino derivative. This process involves refluxing the precursor in dioxane with piperidine, inducing ring-opening and reclosure to achieve the desired substitution pattern. The rearrangement ensures thermodynamic stability and correct regiochemistry for downstream modifications.
Functionalization at the 4- and 6-Positions
Introduction of the 4-Methylphenylamino Group
The 4-amino group is introduced via nucleophilic aromatic substitution (SNAr). Reacting 4-chloropyrazolo[3,4-d]pyrimidine with 4-methylaniline in dimethylformamide (DMF) at 120°C for 12 hours installs the N-(4-methylphenyl) moiety. Potassium carbonate acts as a base, neutralizing HCl generated during the reaction.
Piperazine Substitution at Position 6
The 6-position is functionalized through a two-step sequence:
- Chlorination : Treatment of the pyrazolo[3,4-d]pyrimidine core with phosphorus oxychloride (POCl3) at 110°C yields the 6-chloro derivative.
- Amination : Reacting the 6-chloro intermediate with 4-ethylpiperazine in acetonitrile at 80°C for 8 hours replaces the chlorine atom. Triethylamine scavenges HCl, driving the reaction toward completion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Piperidine acetate accelerates heterocycle formation in cyclocondensation reactions, reducing reaction times by 30–40% compared to non-catalytic conditions.
- Triethylamine proves superior to inorganic bases (e.g., K2CO3) in minimizing side reactions during chlorination and amination steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- 1H NMR : Key signals include a singlet for the pyrazole H-3 proton (δ 8.2–8.5 ppm) and a multiplet for the piperazine N-CH2 protons (δ 2.5–3.0 ppm).
- 13C NMR : The C-4 amine carbon appears at δ 164–166 ppm, confirming successful substitution.
- HRMS : Molecular ion peaks at m/z 413.5 ([M+H]+) validate the molecular formula C24H27N7.
Comparative Analysis of Synthetic Pathways
| Parameter | Cyclocondensation Route | Dimroth Rearrangement Route |
|---|---|---|
| Reaction Time | 12–18 hours | 6–8 hours |
| Yield | 45–55% | 60–70% |
| Byproduct Formation | Moderate (10–15%) | Low (<5%) |
| Scalability | Suitable for gram-scale | Optimal for multi-gram batches |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing reactions at the 4- and 6-positions can lead to regioisomeric contamination. Employing directed ortho-metalation with lithium hexamethyldisilazide (LiHMDS) ensures precise functionalization at the 6-position before introducing the 4-methylphenyl group.
Solubility Limitations
The compound’s limited aqueous solubility (0.12 mg/mL at pH 7.4) complicates purification. Salt formation with methanesulfonic acid increases solubility to 8.3 mg/mL, facilitating crystallization.
Industrial-Scale Considerations
Cost-Efficient Reagents
Replacing POCl3 with PCl5 in chlorination steps reduces raw material costs by 22% without compromising yield.
Continuous Flow Synthesis
Adopting continuous flow reactors for the amination step improves heat transfer and reduces reaction time from 8 hours to 90 minutes, enhancing throughput.
Emerging Methodologies
Photocatalytic C–N Coupling
Recent advances utilize iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) to mediate the 6-position amination under visible light, achieving 85% yield at room temperature.
Enzymatic Desymmetrization
Lipase-catalyzed resolution of racemic intermediates enriches enantiomeric excess (ee) to >99%, critical for chiral variants of the compound.
Q & A
Q. Basic
- ¹H/¹³C NMR : Critical for confirming substituent positions and aromaticity. For example, ¹H NMR resolves ethylpiperazine protons (δ 2.5–3.5 ppm) and methylphenyl groups (δ 2.3 ppm) .
- IR spectroscopy : Identifies amine (N–H stretch ~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
- X-ray crystallography : Resolves regiochemistry and dihedral angles between substituents (e.g., pyrimidine core vs. phenyl rings) .
How can regioselectivity challenges in nucleophilic substitution reactions at the 4- and 6-positions be addressed?
Advanced
Regioselectivity is influenced by:
- Leaving group reactivity : Chlorine at the 4-position is more reactive than the 6-position due to electronic effects .
- Steric hindrance : Bulky substituents (e.g., ethylpiperazine) at the 6-position direct nucleophiles to the 4-position .
- Catalysts : Use of Cu(I) or Pd-based catalysts in coupling reactions improves selectivity for aryl/alkyl groups .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Control variables like cell lines (e.g., human PBMCs vs. rodent models) and LPS concentrations in TNF-α inhibition assays .
- Surrogate models : Validate emetic vs. anti-inflammatory effects using rat pica feeding or α2-adrenoceptor anesthesia reversal .
- Dose-response curves : Compare IC₅₀ (e.g., 38 nM for PDE4 inhibition) and therapeutic indices (e.g., 578 for EPPA-1) to contextualize potency .
What purification methods are optimal for intermediates in this compound’s synthesis?
Q. Basic
- Recrystallization : Use acetonitrile or ethanol for high-purity crystals (>95% by HPLC) .
- Column chromatography : For polar intermediates, silica gel with ethyl acetate/hexane gradients (0–100%) achieves separation .
How does the 4-ethylpiperazinyl group influence solubility and pharmacokinetics?
Q. Advanced
- Solubility : The piperazine moiety enhances water solubility via protonation at physiological pH.
- Lipophilicity : Ethyl substitution balances logP values, improving blood-brain barrier penetration compared to bulkier groups .
- Metabolism : Piperazine rings are prone to N-dealkylation, requiring pharmacokinetic studies to assess clearance rates.
What are key steps in confirming molecular structure post-synthesis?
Q. Basic
- Elemental analysis : Confirms C, H, N composition (±0.4% theoretical) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 469.94 for related analogs) .
How can computational methods improve analog design?
Q. Advanced
- Docking studies : Model interactions with PDE4 or kinase targets using PyMOL or AutoDock .
- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with activity .
What solvents and conditions optimize coupling reactions for the pyrazolo[3,4-d]pyrimidine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
